(E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
(E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxybenzylidene group and a methoxyphenoxy group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-(4-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
(E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can be compared with other hydrazide derivatives, such as:
- (E)-N’-(4-chlorobenzylidene)-2-(4-chlorophenoxy)acetohydrazide
- (E)-N’-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide
Uniqueness
- The presence of methoxy groups in (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other hydrazide derivatives with different substituents.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-5-3-13(4-6-14)11-18-19-17(20)12-23-16-9-7-15(22-2)8-10-16/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOHETTXUTPEM-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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